Product packaging for 2-bromo-6-(trichloromethyl)pyridine(Cat. No.:CAS No. 2770359-74-3)

2-bromo-6-(trichloromethyl)pyridine

Cat. No.: B6225466
CAS No.: 2770359-74-3
M. Wt: 275.4
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Description

2-Bromo-6-(trichloromethyl)pyridine is a chemical compound provided for research and development purposes. This pyridine derivative is characterized by its molecular formula of C 6 H 3 3 N and a molecular weight of 275.36 g/mol [ ]. Its structure features a bromo substituent and a trichloromethyl group on the pyridine ring, which can serve as reactive handles for further chemical synthesis, making it a potential building block for creating more complex molecules. While direct studies on this specific compound are limited, research on its structural analogue, 2-chloro-6-(trichloromethyl)pyridine (CP), provides insight into its potential research value. The analogue has been demonstrated to function as a nitrification inhibitor in agricultural studies [ ]. Applications in this field aim to enhance nitrogen use efficiency (NUE) in crops, reduce nitrogen fertilizer requirements, and mitigate environmental nitrogen losses [ ]. Consequently, this compound may be of significant interest for researchers in agrochemistry, environmental science, and synthetic chemistry, particularly for developing novel compounds with similar biological activity. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2770359-74-3

Molecular Formula

C6H3BrCl3N

Molecular Weight

275.4

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Trichloromethyl Pyridine and Analogues

Strategies for Introducing Halogen Substituents on the Pyridine (B92270) Ring

The introduction of a halogen, specifically bromine, onto the pyridine ring is a critical step in the synthesis of 2-bromo-6-(trichloromethyl)pyridine. The position of the halogen is crucial for the final product's properties and reactivity. Several methods have been developed to achieve this transformation, with diazotization-bromination of aminopyridines and direct bromination approaches being the most prominent.

Diazotization-Bromination of Aminopyridines

A classic and reliable method for the synthesis of bromo-substituted pyridines is the Sandmeyer-type reaction, which involves the diazotization of an aminopyridine followed by bromide displacement. In the context of synthesizing a precursor for this compound, this method is typically applied to 2-amino-6-methylpyridine (B158447).

The process begins with the diazotization of 2-amino-6-methylpyridine in the presence of a strong acid, such as hydrobromic acid, and a diazotizing agent, typically sodium nitrite (B80452). This reaction is conducted at low temperatures, generally between -10°C and 5°C, to ensure the stability of the resulting diazonium salt. The diazonium salt is then decomposed in the presence of a bromide source, often copper(I) bromide or excess hydrobromic acid with bromine, to yield 2-bromo-6-methylpyridine (B113505). chemicalbook.com

A typical procedure involves dissolving 2-amino-6-methylpyridine in 48% hydrobromic acid, cooling the mixture, and then adding bromine dropwise. chemicalbook.com Subsequently, an aqueous solution of sodium nitrite is added slowly while maintaining the low temperature. chemicalbook.com The reaction is then carefully neutralized with a base like sodium hydroxide. chemicalbook.com This method can produce high yields of the desired 2-bromo-6-methylpyridine, often around 95%. chemicalbook.com

ReagentRoleTypical Conditions
2-Amino-6-methylpyridineStarting Material-
Hydrobromic Acid (48%)Acid & Bromide SourceCooled to -10°C to 5°C
BromineBrominating AgentAdded dropwise at low temperature
Sodium NitriteDiazotizing AgentAqueous solution added dropwise
Sodium HydroxideNeutralizing AgentAdded at the end of the reaction

Direct Bromination Approaches

Direct bromination of the pyridine ring offers a more atom-economical route, avoiding the need for a pre-installed amino group. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution, such as bromination, challenging and often requires harsh conditions or specific catalysts.

For pyridine derivatives, direct bromination can be sluggish and may lead to a mixture of mono- and di-brominated isomers, which can be difficult to separate. google.com To overcome these challenges, various brominating agents and reaction conditions have been explored. The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) has been reported for the bromination of pyridine derivatives. google.com These reagents can offer better selectivity compared to elemental bromine. google.com

The reaction conditions, including the choice of solvent and temperature, are critical for controlling the regioselectivity of the bromination. For instance, bromination can be carried out in inert solvents like chlorobenzene (B131634) or cyclohexane. google.com In some cases, the reaction can be performed without an additional solvent. google.com The molar ratio of the brominating agent to the pyridine substrate is also carefully controlled to minimize the formation of polybrominated side products. google.com

Methods for Installing Trichloromethyl Groups on Pyridine Ring Systems

The introduction of a trichloromethyl group onto a pyridine ring is a key transformation in the synthesis of this compound and related compounds. This functional group significantly influences the biological activity of the final molecule. The most common approach is the exhaustive chlorination of a methyl-substituted pyridine.

Chlorination of Methyl-Substituted Pyridines

The conversion of a methyl group on the pyridine ring to a trichloromethyl group is typically achieved through a free-radical chlorination reaction. google.com This process involves the reaction of a methyl-substituted pyridine, such as 2-bromo-6-methylpyridine, with chlorine gas under conditions that promote the formation of chlorine radicals.

The reaction is often initiated by UV light or a radical initiator like α,α'-azobisisobutyronitrile (AIBN). google.com The reaction is usually carried out in an inert solvent. google.com A significant challenge in this reaction is the formation of hydrogen chloride (HCl) as a byproduct, which can react with the basic pyridine nitrogen to form a hydrochloride salt. google.com This salt is often insoluble in the reaction solvent, which can hinder the progress of the chlorination. google.com To circumvent this issue, an acid scavenger, such as water-insoluble carbonate, is often added to the reaction mixture to neutralize the HCl as it is formed. google.com

ParameterConditionPurpose
InitiatorUV light or Radical Initiator (e.g., AIBN)To generate chlorine radicals
SolventInert SolventTo dissolve reactants
Acid ScavengerWater-insoluble carbonateTo neutralize HCl byproduct
Reactant RatioControlled chlorine to picoline ratioTo manage the extent of chlorination

Radical Chlorination Techniques

The mechanism of the chlorination of a methyl group on a pyridine ring proceeds through a free-radical chain reaction. The process can be divided into three main stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This can be achieved by the input of energy in the form of UV light or by the decomposition of a radical initiator. youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the pyridine derivative, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to form the chlorinated product and a new chlorine radical, which can continue the chain reaction. youtube.com This process repeats until all three hydrogen atoms of the methyl group are replaced by chlorine atoms.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a pyridine radical, or two pyridine radicals. youtube.com

The selectivity of radical chlorination is generally lower than that of radical bromination, meaning that chlorination is less selective in choosing which hydrogen to replace. youtube.com However, in the case of a methyl group, all hydrogens are equivalent, simplifying the product distribution for the initial chlorination step.

Vapor-Phase Synthesis with Catalytic Systems

For large-scale industrial production, vapor-phase chlorination offers several advantages, including continuous operation and higher throughput. In this process, the methyl-substituted pyridine and chlorine gas are passed over a catalyst at elevated temperatures.

The synthesis of nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine], a closely related compound, is achieved by treating α-picoline hydrochloride with gaseous chlorine at high temperatures in the absence of water. nih.gov The final product is then isolated by distillation. nih.gov This high-temperature, gas-phase reaction facilitates the exhaustive chlorination of the methyl group to the trichloromethyl group. While specific catalytic systems for the vapor-phase synthesis of this compound are not extensively detailed in the provided search results, the principles are analogous to those used for similar compounds like nitrapyrin. The choice of catalyst and reaction conditions would be crucial to ensure high conversion and selectivity while minimizing unwanted side reactions.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. While direct literature on the synthesis of this specific molecule is limited, plausible routes can be inferred from the synthesis of its analogues.

Linear Synthesis:

A primary linear pathway involves the direct transformation of a pre-existing substituted pyridine. The most logical precursor for a linear synthesis is 2-bromo-6-methylpyridine. sigmaaldrich.com This approach would involve the exhaustive chlorination of the methyl group. This type of transformation is well-documented for similar pyridine derivatives. For instance, the industrial synthesis of 2-chloro-6-(trichloromethyl)pyridine is achieved through the high-temperature chlorination of 2-picoline (2-methylpyridine). google.comgoogle.com

This process typically involves reacting the picoline derivative with chlorine gas at elevated temperatures, often in the presence of a catalyst. The reaction proceeds stepwise, with the methyl group being converted first to a chloromethyl, then a dichloromethyl, and finally a trichloromethyl group.

A potential linear synthesis route starting from 2-bromo-6-methylpyridine is as follows:

Starting Material: 2-Bromo-6-methylpyridine.

Reaction: Free-radical chlorination of the methyl group using a chlorinating agent like chlorine gas (Cl₂) under UV irradiation or at high temperatures.

Product: this compound.

Another theoretical linear approach could start from 2,6-dibromopyridine (B144722). One of the bromine atoms could be selectively converted to a trichloromethyl group, but this would likely involve multiple steps and challenges in selectivity.

Convergent Synthesis:

A convergent synthesis involves the preparation of two or more fragments of the target molecule separately, followed by their assembly in the final steps. For this compound, a convergent approach is less commonly described but could theoretically offer advantages in terms of modularity.

One potential convergent pathway could involve:

Fragment 1: A pyridine ring with a bromine atom and a reactive site (e.g., a second halogen or a metalated position). A common starting material for such syntheses is 2,6-dibromopyridine. georgiasouthern.edu A metal-halogen exchange reaction, for instance using n-butyllithium or a Grignard reagent, can create a nucleophilic site at one of the positions. mdpi.com

Fragment 2: A source of the trichloromethyl group.

Coupling: The reaction of the metalated pyridine with a suitable electrophilic trichloromethylating agent.

Alternatively, a palladium-catalyzed cross-coupling reaction could be envisioned, although finding a suitable coupling partner for the trichloromethyl group can be challenging.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing yield, purity, and safety while minimizing costs and environmental impact. Drawing from the synthesis of analogous compounds, several key parameters can be optimized for the preparation of this compound.

Catalyst and Reaction Conditions:

In the synthesis of the closely related 2-chloro-6-(trichloromethyl)pyridine from 2-picoline, the choice of catalyst and reaction temperature is critical. Patents describe the use of activated carbon loaded with metal ion oxides (such as Fe or Zn) as a catalyst for gas-phase chlorination. google.com The reaction temperature is typically maintained in the range of 180–320°C, with a preferred range of 220–260°C to achieve high selectivity and yield. google.com The use of a carrier gas like nitrogen is also common in these continuous flow processes.

For the chlorination of the methyl group, controlling the reaction is essential to prevent unwanted side reactions, such as chlorination of the pyridine ring itself. In the synthesis of 2-bromo-6-(chloromethyl)pyridine, it has been noted that harsh chlorinating agents like thionyl chloride (SOCl₂) can lead to the substitution of the bromo group with a chloro group at elevated temperatures. mdpi.com

Milder Reagents and Selectivity:

To improve selectivity and avoid over-reaction, milder reagents can be employed. For the conversion of a hydroxymethyl group to a chloromethyl group in a related synthesis, the use of a cyanuric chloride•DMF adduct was explored as an alternative to thionyl chloride. This approach was successful in cleanly converting the starting material to the desired product without the over-chlorination of the pyridine ring. mdpi.com This highlights a key optimization strategy: the selection of a reagent with appropriate reactivity for the specific transformation.

The table below, adapted from a study on the synthesis of 2-bromo-6-chloromethylpyridine, illustrates how reaction conditions can be tuned to control product distribution. mdpi.com

Table 1: Optimization of Chlorination Conditions for 2-Bromo-6-hydroxymethylpyridine

Entry Reagent Temperature (°C) Time (h) Conversion to 2-bromo-6-chloromethylpyridine (%) Conversion to 2-chloro-6-chloromethylpyridine (%)
1 SOCl₂ 0 to rt 1 95 5
2 SOCl₂ Reflux (DCM) 1 80 20
3 Cyanuric Chloride/DMF rt 12 >99 <1

Data is illustrative of controlling selectivity in related syntheses.

Process Optimization for Industrial Scale:

For large-scale production, continuous reaction processes are often preferred over batch processes for safety and efficiency. A multi-stage liquid-phase continuous chlorination process for preparing 2-chloro-6-(trichloromethyl)pyridine from 2-picoline has been described. google.com This method involves a series of chlorination tanks with controlled chlorine flow rates and temperatures, allowing for high yields (over 88%) and efficient recycling of excess reagents. bldpharm.com Similar principles could be applied to the synthesis of the bromo-analogue.

The following table summarizes optimized conditions from a patented process for the synthesis of 2-chloro-6-(trichloromethyl)pyridine, which could serve as a starting point for the optimization of the bromo-analogue's synthesis. google.com

Table 2: Optimized Parameters for Multi-stage Continuous Chlorination of 2-Picoline

Parameter Stage 1 Stage 2 Stage 3 Stage 4
Temperature 190–200°C 190–200°C 190–200°C 190–200°C
Mass Flow Ratio (Picoline:Chlorine) 1:6 - - -
Relative Chlorine Flowrate 1x 0.6x 0.5x 0.4x

This data for the synthesis of the chloro-analogue provides a model for process optimization.

By carefully selecting the synthetic pathway and optimizing key reaction parameters such as catalyst, temperature, reagent choice, and process design, it is feasible to develop an efficient and selective synthesis for this compound.

Chemical Reactivity and Transformative Chemistry of 2 Bromo 6 Trichloromethyl Pyridine

Reactions Involving the Bromine Atom at C2 Position

The bromine atom at the C2 position of 2-bromo-6-(trichloromethyl)pyridine is susceptible to various transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. These reactions are fundamental for creating more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, these reactions offer a pathway to introduce a wide array of substituents at the C2 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.org It is a versatile method for creating biaryl compounds and other conjugated systems. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds under mild conditions and tolerates a variety of functional groups. researchgate.net For pyridyl systems, catalyst systems based on Pd2dba3 have proven effective for coupling with aryl and heteroaryl bromides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Product
This compound Phenylboronic acid Pd(PPh3)4 Na2CO3 2-phenyl-6-(trichloromethyl)pyridine

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. masterorganicchemistry.comwikipedia.org This reaction is known for its high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. libretexts.org

Table 2: Examples of Heck Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Product
This compound Styrene Pd(OAc)2 Et3N 2-styryl-6-(trichloromethyl)pyridine

This table presents hypothetical examples based on typical Heck reaction conditions.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction often uses a copper co-catalyst and is carried out under mild conditions. wikipedia.orgnih.gov It is a key method for synthesizing substituted alkynes. researchgate.net

Table 3: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Product
This compound Phenylacetylene Pd(PPh3)4 CuI Et3N 2-(phenylethynyl)-6-(trichloromethyl)pyridine

This table presents hypothetical examples based on typical Sonogashira reaction conditions.

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the pyridine (B92270) ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions. stackexchange.com This is because the negative charge of the intermediate is stabilized by resonance, with one form placing the charge on the electronegative nitrogen atom. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide. For instance, 2-bromo-6-methylaminopyridine has been synthesized from 2,6-dibromopyridine (B144722) through a pressure tube method. georgiasouthern.edu

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents. tcnj.edu Treating this compound with a strong organolithium reagent, such as n-butyllithium, can lead to the formation of 2-lithio-6-(trichloromethyl)pyridine. mdpi.com This organolithium intermediate is a powerful nucleophile and can react with a range of electrophiles to introduce new functional groups. tcnj.eduacs.org These reactions are typically performed at very low temperatures to avoid side reactions. tcnj.edu

Reactivity of the Trichloromethyl Group at C6 Position

The trichloromethyl group at the C6 position also offers opportunities for chemical transformations, primarily through hydrolysis and reduction.

Hydrolytic Transformations

The trichloromethyl group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions. For example, related compounds like 3-bromo-6-chloro-pyridine-2-carboxylic acid can be esterified using methanol (B129727) and sulfuric acid. chemicalbook.com This transformation is significant as it converts the compound into a pyridine carboxylic acid derivative, which are important building blocks in medicinal chemistry and materials science.

Reductive Transformations to other Halomethyl Groups (e.g., dichloromethyl, chloromethyl, methyl)

The trichloromethyl group can be selectively reduced to dichloromethyl, chloromethyl, and eventually methyl groups. A method for the chemoselective reduction of trichloromethyl compounds to gem-dichloromethyl groups uses triphenylphosphine (B44618) and methanol, which is a modification of the Appel reaction protocol. nih.gov Further reduction to the chloromethyl group can be achieved, and the synthesis of 2-bromo-6-chloromethylpyridine has been reported. mdpi.com The complete reduction to a methyl group can also be accomplished using appropriate reducing agents.

Functionalization with Nucleophiles

The chemical structure of this compound features two primary sites susceptible to nucleophilic attack: the C2 carbon atom bonded to the bromine, and the carbon of the trichloromethyl group. The pyridine ring, particularly when substituted with powerful electron-withdrawing groups like bromo and trichloromethyl, is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgopenstax.orglibretexts.org This process is generally favored over attack at the trichloromethyl group under typical nucleophilic conditions.

The SNAr reaction proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the C2 position, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The electron-withdrawing nature of the ring nitrogen, the bromine atom, and the trichloromethyl group effectively stabilizes this anionic intermediate, thereby facilitating the reaction. wikipedia.orglibretexts.org The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. This high reactivity and regioselectivity at the C2 position is a cornerstone of its transformative chemistry. youtube.comuoanbar.edu.iq For instance, reactions of analogous 2-bromopyridines with amines are common for creating 2-aminopyridine (B139424) derivatives. georgiasouthern.edu

While the SNAr pathway is dominant, the trichloromethyl group can also undergo reaction. The primary degradation pathway for the closely related compound Nitrapyrin (B159567) (2-chloro-6-(trichloromethyl)pyridine) is the hydrolysis of the trichloromethyl group to a carboxylic acid (6-chloropicolinic acid). wikipedia.org This suggests that under specific, often more vigorous conditions (e.g., strong acids or bases), the -CCl₃ group of this compound could be hydrolyzed to a carboxylic acid. Furthermore, reduction of the trichloromethyl group to a dichloromethyl group has been demonstrated for related compounds using a strong base and an anionic reductant. google.com

A summary of potential nucleophilic functionalizations is presented below.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Expected Major Product (via SNAr)
Amine R-NH₂ 2-Alkylamino-6-(trichloromethyl)pyridine
Alkoxide R-O⁻Na⁺ 2-Alkoxy-6-(trichloromethyl)pyridine
Thiolate R-S⁻Na⁺ 2-(Alkylthio)-6-(trichloromethyl)pyridine
Hydroxide NaOH 2-Hydroxy-6-(trichloromethyl)pyridine

Pyridine Ring Reactivity and Nitrogen Atom Chemistry

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iqstackexchange.com This deactivation is significantly amplified in this compound by the presence of two potent electron-withdrawing substituents, the bromo group and the trichloromethyl group. Consequently, EAS reactions on this substrate are exceptionally challenging and would necessitate extremely harsh reaction conditions. uoanbar.edu.iqstackexchange.com

In a hypothetical EAS reaction, the position of substitution is dictated by the directing effects of the nitrogen atom and the existing substituents. The pyridine nitrogen directs incoming electrophiles to the C3 and C5 positions. stackexchange.comquora.com Similarly, the bromo and trichloromethyl groups are deactivating and also direct electrophilic attack to the meta-position. In this 2,6-disubstituted system, the C3 and C5 positions are meta to both the C2-bromo and C6-trichloromethyl groups. Therefore, all directing influences align to favor substitution at the C3 and C5 positions, with C4 being strongly disfavored.

N-Oxidation and other N-Heterocyclic Transformations

The lone pair of electrons on the pyridine nitrogen atom allows for N-oxidation to form a pyridine N-oxide. scripps.eduthieme-connect.de This transformation can alter the reactivity of the pyridine ring, often making it more susceptible to both nucleophilic and electrophilic attack at different positions. youtube.com However, the feasibility of N-oxidation is highly dependent on the electron density of the nitrogen atom.

In this compound, the powerful electron-withdrawing effects of the bromo and trichloromethyl substituents severely diminish the nucleophilicity and basicity of the nitrogen atom. nih.gov Research on pyridines with strongly deactivating groups, particularly at the 2-position, indicates that N-oxidation becomes significantly more difficult, often requiring potent oxidizing agents. nih.gov In some cases, the reaction may fail to proceed, or the resulting N-oxide may be unstable. nih.gov Therefore, while theoretically possible, the N-oxidation of this compound is expected to be a low-yielding and challenging transformation.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to function as a ligand in coordination complexes with various metal centers. acs.orgwikipedia.org However, the coordinating ability, or Lewis basicity, of the pyridine nitrogen is sensitive to the electronic effects of ring substituents.

The presence of the electron-withdrawing bromo and trichloromethyl groups in this compound significantly reduces the electron density on the nitrogen atom. nih.gov This diminished electron density weakens the ability of the nitrogen to donate its lone pair to a metal center, making it a considerably weaker ligand than unsubstituted pyridine. nih.gov This effect typically manifests as longer and more labile metal-ligand bonds in the resulting coordination complexes. nih.gov Despite this reduced coordinating strength, the molecule is still capable of forming complexes with a range of transition metals, a property exploited in the design of various catalysts and functional materials. georgiasouthern.edubiosynth.com

Regioselectivity and Chemoselectivity in Multi-functionalized Pyridine Reactions

The reactivity of a multi-functionalized molecule like this compound is a study in selectivity, where reaction conditions can be tuned to target specific sites.

Chemoselectivity : The primary challenge in the chemistry of this compound is the competition between nucleophilic attack at the C2-carbon (SNAr) and the trichloromethyl group.

SNAr at C2 : This is the most facile and common reaction pathway. The C-Br bond at the activated C2 position is the most electrophilic site for most nucleophiles under standard conditions, leading to substitution of the bromide. wikipedia.orgyoutube.com

Reaction at -CCl₃ : The trichloromethyl group is generally less reactive. Its transformation, for example through hydrolysis to a carboxylic acid, typically requires more forcing conditions such as high temperatures and strong acids or bases. wikipedia.org This difference in reactivity allows for selective functionalization at the C2 position while leaving the trichloromethyl group intact.

Regioselectivity : The regiochemical outcome of reactions is strongly controlled by the inherent electronic properties of the substituted pyridine ring.

Nucleophilic Substitution : As discussed, nucleophilic attack is highly regioselective, occurring almost exclusively at the C2 position due to the activation provided by the ring nitrogen and the nature of the bromide as a good leaving group.

Electrophilic Substitution : In the unlikely event of an electrophilic aromatic substitution, the reaction would be highly regioselective for the C3 and C5 positions. This is because these positions are meta to both deactivating substituents and are the electronically preferred sites for electrophilic attack on a pyridine ring. stackexchange.comquora.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
6-chloropicolinic acid
2-Alkylamino-6-(trichloromethyl)pyridine
2-Alkoxy-6-(trichloromethyl)pyridine
2-(Alkylthio)-6-(trichloromethyl)pyridine
2-Hydroxy-6-(trichloromethyl)pyridine
2-Cyano-6-(trichloromethyl)pyridine
Benzene
Pyridine N-oxide
2-bromo-6-alkylaminopyridines

Role of 2 Bromo 6 Trichloromethyl Pyridine As a Key Synthetic Intermediate

Construction of Novel Polyfunctionalized Pyridine (B92270) Derivatives

The presence of two distinct reactive sites on the 2-bromo-6-(trichloromethyl)pyridine molecule enables the straightforward construction of diverse, polyfunctionalized pyridine derivatives. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the trichloromethyl group can be converted into other functional moieties.

One of the most powerful methods for functionalizing the pyridine core is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond at the position of the bromine atom by reacting it with various arylboronic acids. This method is highly efficient for creating a series of novel pyridine derivatives with tailored electronic and steric properties. mdpi.com

Furthermore, the bromine atom can be substituted by nucleophiles. For instance, amination reactions can be performed to introduce alkylamino groups. By reacting 2,6-dibromopyridine (B144722) with primary amines under high temperature and pressure, both mono- and di-substituted aminopyridines can be synthesized. georgiasouthern.edu A similar approach can be envisioned for this compound to yield 2-alkylamino-6-(trichloromethyl)pyridine derivatives, which are valuable intermediates in their own right.

The following table summarizes potential synthetic transformations for creating polyfunctionalized pyridine derivatives from a 2-bromopyridine (B144113) scaffold.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base2-Aryl-6-(trichloromethyl)pyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, Base2-Amino-6-(trichloromethyl)pyridine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base2-Alkynyl-6-(trichloromethyl)pyridine
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides)2-Alkoxy-6-(trichloromethyl)pyridine

Building Block in Complex Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex heterocyclic systems, including macrocycles and fused-ring structures. The two reactive groups can be addressed sequentially or simultaneously to build intricate molecular architectures.

Analogous compounds like 2,6-bis(bromomethyl)pyridine (B1268884) are well-known precursors for a large range of pyridine derivatives, including the synthesis of macrocycles due to the conformational flexibility of the side arms. nih.gov The N-donor atom of the pyridine ring can also coordinate with metal ions, enabling the formation of complex organometallic structures. nih.gov Similarly, the reactive sites in this compound can be exploited to construct macrocyclic ligands designed to chelate specific metal ions, which is of interest in the field of biomimetic chemistry. mdpi.com

The synthesis of these complex structures often involves a stepwise approach. For example, the bromine atom can first be used as a handle for a cross-coupling reaction to introduce a larger substituent. Subsequently, the trichloromethyl group can be transformed, for instance, into a carboxylic acid or an aldehyde, which can then participate in cyclization reactions to form fused heterocyclic rings.

Precursor for Trifluoromethylated Pyridines via Halogen Exchange

A significant application of this compound is its role as a precursor to 2-bromo-6-(trifluoromethyl)pyridine (B62328). The trifluoromethyl (CF3) group is of immense importance in medicinal and agricultural chemistry, as its introduction into a molecule can dramatically improve properties such as metabolic stability, lipophilicity, and binding affinity.

The conversion of the trichloromethyl (CCl3) group to a trifluoromethyl group is typically achieved through a halogen exchange (HALEX) reaction. This process involves treating the trichloromethylpyridine with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key agrochemical intermediate, is accomplished by the vapor-phase fluorination of its 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC) precursor. nih.gov This same principle applies to this compound, providing a direct route to the valuable 2-bromo-6-(trifluoromethyl)pyridine intermediate. sigmaaldrich.com

The reaction can be performed under various conditions, including high-temperature vapor-phase fluorination, sometimes over a transition metal-based catalyst. nih.gov The resulting 2-bromo-6-(trifluoromethyl)pyridine combines the synthetic versatility of the bromine handle with the beneficial properties of the trifluoromethyl group.

Intermediate in the Synthesis of Specialty Organic Molecules

The derivatives of this compound, particularly the trifluoromethylated versions, are crucial intermediates in the production of high-value specialty organic molecules.

Agrochemicals: Many modern pesticides and herbicides contain a trifluoromethylpyridine (TFMP) moiety. nih.gov The synthesis of these complex agrochemicals often relies on building blocks derived from precursors like this compound. For instance, the herbicide flupyrsulfuron-methyl (B1329956) is a sulfonylurea compound that contains a trifluoromethylpyridine ring. Its synthesis involves intermediates that could be derived from the functionalization of a 2-substituted-6-(trifluoromethyl)pyridine core. nih.gov

Another related compound, Nitrapyrin (B159567), which is chemically 2-chloro-6-(trichloromethyl)pyridine, is a widely used nitrification inhibitor in agriculture. hach.comsigmaaldrich.com It is added to fertilizers to prevent the bacterial oxidation of ammonium (B1175870) to nitrate, thereby reducing nitrogen loss from the soil and minimizing environmental impact. sigmaaldrich.com This highlights the utility of the (trichloromethyl)pyridine scaffold in creating specialty agricultural products.

Pharmaceuticals: The trifluoromethylpyridine structural motif is also found in numerous pharmaceutical agents. The unique electronic properties conferred by the CF3 group can enhance a drug's efficacy and pharmacokinetic profile. nih.gov Pyridine-based ligands are also important in supporting transition metal ions for biomimetic chemistry, which has applications in drug design. mdpi.com The ability to generate a library of diverse pyridine derivatives from a single, versatile precursor like this compound is therefore highly valuable in the discovery and development of new therapeutic agents. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Trichloromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-bromo-6-(trichloromethyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals.

The ¹H NMR spectrum of a related compound, 2-bromo-6-methylpyridine (B113505), shows characteristic signals for the pyridine (B92270) ring protons. chemicalbook.com For this compound, the aromatic region of the ¹H NMR spectrum is expected to display signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the trichloromethyl group.

Two-dimensional NMR techniques are instrumental in assigning the complex spectra of substituted pyridines. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of carbon signals based on the known proton assignments.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known data for similar structures. chemicalbook.comchemicalbook.comrsc.orgchemicalbook.comthermofisher.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~7.5~125
4~7.8~140
5~7.4~123
2-~142
6-~158
-CCl₃-~95

While the target compound contains a trichloromethyl group, Fluorine-19 (¹⁹F) NMR is a critical technique for the characterization of analogous trifluoromethylated pyridines. spectrabase.comspectrabase.com The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment of the trifluoromethyl group. nih.govfluorine1.ru For instance, in 2-bromo-6-(trifluoromethyl)pyridine (B62328), the ¹⁹F NMR spectrum would show a singlet corresponding to the CF₃ group, with its chemical shift providing information about the electronic effects of the bromo substituent and the pyridine ring. sigmaaldrich.com The study of fluorinated pyridines by ¹⁹F NMR is a well-established field, providing valuable comparative data. fluorine1.rudtic.mil

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₆H₃BrCl₃N. bldpharm.comresearchgate.netrsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The isotopic pattern resulting from the presence of bromine and chlorine atoms is particularly informative. The characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and three chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the molecular ion peak and fragment ions containing these halogens. Analysis of the fragmentation pathways can help to confirm the connectivity of the molecule. mdpi.comacs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For example, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) has been determined, revealing the geometry of the trichloromethyl group and its orientation relative to the pyridine ring. asianpubs.org Similarly, crystal structures of other substituted bromopyridines, such as 2-bromo-6-hydrazinylpyridine, show details of intermolecular interactions like hydrogen bonding and halogen bonding. nih.govresearchgate.net In a hypothetical crystal structure of this compound, one would expect to observe specific bond lengths for the C-Br and C-Cl bonds and a particular conformation of the trichloromethyl group. Intermolecular interactions, such as halogen bonding involving the bromine and/or chlorine atoms, could also be present, influencing the crystal packing. nih.gov

Table 2: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Br Bond Length~1.85 - 1.90 Å
C-Cl Bond Length~1.75 - 1.80 Å

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. njit.edunih.gov The spectra of substituted pyridines are well-studied, and characteristic vibrational modes can be assigned. cdnsciencepub.comcdnsciencepub.comresearchgate.net

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the pyridine ring stretching and bending vibrations. researchgate.netorientjchem.org The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The pyridine ring breathing mode is often a strong band in the Raman spectrum. nih.govcdnsciencepub.com

The table below summarizes some of the expected vibrational frequencies for this compound based on data for similar compounds. nist.govthermofisher.com

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C/C=N stretching (pyridine ring)1400 - 1600
C-H in-plane bending1000 - 1300
C-Br stretching500 - 600
C-Cl stretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

The substitution of the pyridine ring with a bromine atom and a trichloromethyl group will influence the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in conjugation with the pyridine ring, potentially causing a red shift (shift to longer wavelength) of the π → π* transition compared to unsubstituted pyridine. The electron-withdrawing nature of the trichloromethyl group will also affect the energy of the molecular orbitals and thus the electronic transitions. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 6 Trichloromethyl Pyridine

Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 2-bromo-6-(trichloromethyl)pyridine. These computational techniques allow for the precise calculation of molecular properties that are often difficult to determine experimentally.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process would likely be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide excellent agreement with experimental values for similar halogenated pyridines. researchgate.net The optimization process would determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis would focus on the rotation around the C-C bond connecting the pyridine (B92270) ring and the trichloromethyl group. Due to the steric bulk of the trichloromethyl group and the adjacent bromine atom, it is expected that there would be a significant rotational barrier. The analysis would identify the most stable conformer, which is likely to be the one that minimizes steric hindrance between the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.89 Å
C-Cl Bond Lengths~1.77 Å
C-N Bond Lengths (ring)~1.34 Å
C-C Bond Lengths (ring)~1.39 Å
C(ring)-C(substituent) Bond Length~1.52 Å
C-N-C Bond Angle~117°
C-C-Br Bond Angle~121°
C-C-C(Cl3) Bond Angle~122°

Note: These are hypothetical values based on trends observed in similar structures and require actual computational studies for verification.

Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential - MEP, Natural Bond Orbital - NBO analysis)

The electronic structure of this compound dictates its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this molecule, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing trichloromethyl group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, making it a site for electrophilic attack and hydrogen bond acceptance. The regions around the hydrogen atoms of the pyridine ring and the positive "sigma-hole" on the bromine and chlorine atoms would exhibit positive potential (blue), indicating them as sites for nucleophilic attack and halogen bonding.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/Description
HOMO Energy~ -7.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV
Dipole Moment~ 2.5 D
NBO Charge on NNegative
NBO Charge on BrSlightly Negative
NBO Charge on C (of CCl3)Positive

Note: These are hypothetical values based on trends observed in similar structures and require actual computational studies for verification.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov These calculations, typically done using the same DFT method as the geometry optimization, provide the frequencies and intensities of the vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

The vibrational spectrum of this compound would be characterized by modes corresponding to the stretching and bending of the pyridine ring, as well as the stretching and deformation modes of the C-Br and C-Cl bonds and the trichloromethyl group. A detailed assignment of these modes can be made by visualizing the atomic motions for each calculated frequency. This theoretical spectrum can be a powerful tool for the identification and characterization of the compound when compared with experimental spectra.

Intermolecular Interactions and Supramolecular Assembly Prediction

The electronic and structural features of this compound suggest its potential to form ordered structures through various non-covalent interactions.

Hydrogen Bonding Networks

While this compound itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov In the presence of suitable donor molecules (e.g., water, alcohols), it can participate in the formation of hydrogen-bonded networks. The strength of these interactions would depend on the acidity of the hydrogen bond donor. These interactions can play a crucial role in the crystal packing and solubility of the compound.

Halogen Bonding Interactions

A significant feature of this compound is its potential to form halogen bonds. semanticscholar.org Both the bromine atom and the chlorine atoms of the trichloromethyl group can act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a sigma-hole, on the halogen atom opposite to the covalent bond. mdpi.com These halogen atoms can interact with Lewis bases, such as the nitrogen atom of another pyridine molecule or other electron-rich sites. The strength of these halogen bonds is expected to follow the order Br > Cl. These interactions can be highly directional and play a significant role in controlling the supramolecular assembly and crystal engineering of this compound. nih.govnih.gov

π-Stacking Interactions

π-stacking interactions are a fundamental type of non-covalent interaction crucial in various chemical and biological systems, influencing molecular recognition, crystal packing, and the stability of supramolecular structures. wikipedia.org For this compound, the nature and strength of these interactions are dictated by the electronic properties of the pyridine ring and its substituents. The pyridine ring itself is a π-deficient system, and the presence of two strong electron-withdrawing groups—the bromo and trichloromethyl groups—further accentuates this electron deficiency.

Theoretical studies on substituted pyridinium (B92312) ions have shown that π+-π+ stacking interactions can be significant in dielectric solvents, with the interaction energy being influenced by the nature of the substituents. nih.govresearchgate.net Electron-donating groups tend to increase π-stacking interactions, while electron-withdrawing groups, such as those present in this compound, generally decrease the strength of these interactions in like-for-like stacking arrangements. nih.govresearchgate.net However, in interactions with electron-rich aromatic systems, the electron-deficient nature of this compound can lead to favorable π-stacking, driven by electrostatic and dispersion forces. libretexts.org This is analogous to the well-studied interactions between benzene (B151609) and hexafluorobenzene, where the opposing quadrupoles lead to a favorable interaction. libretexts.org

Computational models, particularly those employing symmetry-adapted perturbation theory, suggest that the preference for parallel-displaced over face-to-face π-stacking is often governed by a balance between Pauli repulsion and dispersion forces, rather than solely by electrostatic considerations. chemrxiv.org For this compound, it is anticipated that stacking would occur in a parallel-displaced or antiparallel-displaced geometry to minimize steric hindrance and optimize electrostatic interactions. The antiparallel-displaced arrangement is often the most stable for pyridine dimers. researchgate.net

Table 1: Calculated Interaction Energies for Pyridine Dimer Geometries (Note: The following data is representative of typical values found for pyridine dimers and is for illustrative purposes, as specific calculations for this compound are not available in the cited literature.)

Dimer GeometryRepresentative Interaction Energy (kcal/mol)
Parallel-Sandwich1.53 researchgate.net
Antiparallel-Sandwich3.05 researchgate.net
Parallel-Displaced2.39 researchgate.net
Antiparallel-Displaced3.97 researchgate.net
T-shaped (Up)1.91 researchgate.net
T-shaped (Down)1.47 researchgate.net

Reaction Mechanism Prediction and Energetic Profiles (e.g., transition state analysis for key reactions)

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, several reaction pathways can be computationally investigated, with nucleophilic aromatic substitution (SNAr) being a prominent possibility. The electron-deficient nature of the pyridine ring, enhanced by the bromo and trichloromethyl substituents, makes it susceptible to attack by nucleophiles. gcwgandhinagar.com

Theoretical studies on the nucleophilic substitution of pyridine derivatives indicate that the reaction can proceed through various mechanisms. rsc.orgscispace.comrsc.org For instance, density functional theory (DFT) calculations have been used to assess the mechanisms of substitution with neutral nucleophiles like pyridine itself, revealing a unique mixed orbital interaction in the transition state, termed SNm. rsc.orgscispace.comrsc.org

A key reaction to consider for this compound is the displacement of the bromo group. A plausible mechanism involves the attack of a nucleophile at the C2 position, leading to a Meisenheimer-like intermediate, followed by the departure of the bromide ion. Transition state analysis for such a reaction would involve locating the saddle point on the potential energy surface corresponding to the formation of this intermediate. The energy barrier for this step would be a critical determinant of the reaction rate.

Another potential reaction site is the trichloromethyl group, which could undergo reactions such as hydrolysis or substitution. Computational modeling could predict the energetic feasibility of these transformations and the structure of the associated transition states. For example, the reaction of pyridine with acyl chlorides has been shown to proceed via a transition state where the LUMO is composed of mixed orbitals from both the nucleophile and the substrate. rsc.orgscispace.comrsc.org

Table 2: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction (Note: This table presents a hypothetical energetic profile for an SNAr reaction on this compound for illustrative purposes, based on general principles of similar reactions.)

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants (this compound + Nu⁻)0
2Transition State 1 (TS1)+15 to +25
3Meisenheimer Intermediate+5 to +10
4Transition State 2 (TS2)+8 to +15
5Products (2-Nu-6-(trichloromethyl)pyridine + Br⁻)-5 to -15

Computational Studies on Reactivity Descriptors (e.g., Fukui functions, global reactivity parameters)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various descriptors. nih.gov These descriptors offer insights into the local and global reactivity of this compound.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It is used to identify the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgscm.com For this compound, the condensed Fukui function can be calculated for each atom to predict its susceptibility to different types of attack:

f+ : Indicates the propensity for nucleophilic attack.

f- : Indicates the propensity for electrophilic attack.

f0 : Indicates the propensity for radical attack.

Given the electron-withdrawing nature of the substituents and the pyridine nitrogen, the carbon atoms of the ring, particularly at positions 2, 4, and 6, are expected to have significant f+ values, making them susceptible to nucleophilic attack.

Chemical Potential (μ): Related to the escaping tendency of electrons. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to a change in electron distribution. dergipark.org.tr

Electrophilicity Index (ω): A measure of the stabilization energy when the system acquires an additional electronic charge. dergipark.org.tr

For this compound, the presence of multiple electronegative atoms (N, Br, Cl) would lead to a high electronegativity and a high electrophilicity index, indicating a strong tendency to accept electrons. dergipark.org.tr The chemical hardness is also expected to be relatively high, suggesting significant stability. dergipark.org.tr

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: The values in this table are illustrative and based on trends observed for similar halogenated and substituted aromatic compounds. dergipark.org.trdergipark.org.tr Specific calculations for this compound are not available in the cited literature.)

DescriptorPredicted Value (Illustrative)Interpretation
Ionization Potential (I)HighDifficult to remove an electron
Electron Affinity (A)HighFavorable to accept an electron
Electronegativity (χ)HighStrong electron-attracting tendency
Chemical Hardness (η)HighHigh stability, low polarizability
Chemical Softness (S)LowLow reactivity in terms of polarizability
Electrophilicity Index (ω)HighStrong electrophilic character

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net For pyridine (B92270) derivatives, this involves employing green chemistry principles such as the use of safer solvents, microwave-assisted synthesis, and multicomponent reactions (MCRs) to improve efficiency and reduce waste. researchgate.netnih.govmdpi.com

Current synthetic routes to halogenated and functionalized pyridines can involve harsh reagents and conditions. For instance, the synthesis of the closely related precursor, 2-bromo-6-chloromethylpyridine, has traditionally used pyrophoric chemicals like n-butyllithium at cryogenic temperatures (-78 °C) and toxic chlorinating agents like thionyl chloride. mdpi.com A significant area of future research lies in replacing these hazardous processes. Recent studies have demonstrated a greener approach for the synthesis of 2-bromo-6-hydroxymethylpyridine and its subsequent conversion to 2-bromo-6-chloromethylpyridine. mdpi.com This improved methodology utilizes an isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for the metal-halogen exchange, which can be performed at a much milder temperature of 0 °C. mdpi.com Furthermore, it replaces thionyl chloride with the safer and easier-to-handle cyanuric chloride for the chlorination step, preventing the formation of toxic sulfur dioxide gas and over-chlorinated byproducts. mdpi.com

Future research will likely expand on these principles, exploring strategies such as:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and increase yields for pyridine derivatives, offering a low-cost and efficient processing method. nih.gov

Solvent-Free and Aqueous Reactions: Moving away from traditional volatile organic solvents by using water or solvent-free conditions minimizes environmental impact. chemistryjournals.netmdpi.com One-pot MCRs in aqueous media have been shown to be effective for synthesizing polysubstituted pyridines. researchgate.net

Biocatalysis: The use of enzymes to perform chemical transformations is a cornerstone of green chemistry, offering high selectivity under mild conditions. vapourtec.com Exploring enzymatic routes for the functionalization of the 2-bromo-6-(trichloromethyl)pyridine scaffold is a promising avenue.

Exploration of Novel Catalytic Transformations

The functional groups of this compound serve as handles for a variety of catalytic transformations, enabling its conversion into a wide array of more complex molecules. The bromo group is particularly amenable to well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Future research will focus on expanding the scope and efficiency of these reactions for this specific substrate.

Key areas for exploration include:

Cross-Coupling Reactions: The development of novel catalyst systems for Suzuki-Miyaura (forming C-C bonds), Buchwald-Hartwig (forming C-N bonds), and Sonogashira (forming C-C triple bonds) reactions will allow for the introduction of diverse substituents at the 6-position of the pyridine ring. mdpi.comnih.gov

Trifluoromethylation: The trichloromethyl group can be a precursor to the valuable trifluoromethyl group. While catalytic methods exist for the trifluoromethylation of bromoaromatics, exploring the direct, selective catalytic conversion of the -CCl₃ group to a -CF₃ group on this scaffold represents a significant challenge and opportunity. rsc.org

Enantioselective Catalysis: For derivatives where the trichloromethyl group is added to a prochiral center, the development of chiral catalysts for enantioselective trichloromethylation is an active area of research. acs.org Chiral iridium complexes, for example, can function as both a Lewis acid catalyst and a photoredox catalyst to achieve high enantioselectivity. acs.org

Ligand Development: The pyridine nitrogen itself can act as a coordinating atom in transition metal complexes. The this compound scaffold could be used to synthesize novel ligands for catalysis. Ruthenium complexes featuring 2-(aminomethyl)pyridine ligands, for instance, have proven to be highly active catalysts for transfer hydrogenation reactions. researchgate.net

Design and Synthesis of Advanced Materials Utilizing the this compound Scaffold

Pyridine-containing molecules are integral components of many functional materials due to their electronic properties and coordinating ability. organic-chemistry.org The unique substitution pattern of this compound makes it an attractive building block for the design and synthesis of advanced materials with tailored properties.

Emerging opportunities in this area include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, and the bromo- and trichloromethyl groups can be functionalized to create multitopic organic linkers for the construction of MOFs. vapourtec.com These porous materials have applications in gas storage, separation, and catalysis.

Redox-Active Molecules: Pyridine derivatives can exhibit interesting electrochemical properties. mdpi.com By strategically modifying the this compound core, it may be possible to engineer novel redox-active organic molecules for applications in energy storage or as catalysts for processes like CO₂ reduction. mdpi.com

Heterogeneous Supports and Polymers: The bromo group provides a convenient anchor point for immobilizing the molecule onto solid supports, such as functionalized carbons. mdpi.com This is particularly relevant for creating heterogeneous catalysts or functionalized surfaces. The synthesis of the related 2-bromo-6-chloromethylpyridine serves as a precursor to linkers for immobilizing metal ion chelates. mdpi.com

Extended Metal Atom Chains (EMACs): Ligands derived from 2,6-disubstituted pyridines have been used to stabilize linear chains of metal atoms in complexes known as EMACs, which can exhibit unique magnetic properties. georgiasouthern.edu The functionalization of this compound could lead to new scaffolding ligands for creating more stable and diverse EMACs. georgiasouthern.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency. spirochem.com This technology is particularly well-suited for the synthesis and derivatization of heterocyclic compounds like this compound.

Future research will likely focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself. Researchers have successfully converted multi-step batch syntheses of other pyridine derivatives into single, continuous flow processes, achieving higher yields and dramatic cost reductions. vcu.edu

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without isolating intermediates. nih.govnih.gov A flow platform could be designed where this compound is synthesized and then immediately functionalized in a subsequent reactor module, streamlining the production of complex derivatives.

Process Optimization and Automation: Automated flow systems allow for high-throughput experimentation, enabling the rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. vapourtec.com This can accelerate the discovery of optimal conditions for novel transformations of the title compound.

Enhanced Safety: Flow reactors, with their small internal volumes and superior heat transfer, can safely handle exothermic reactions or unstable intermediates that would be hazardous on a large scale in a batch reactor. nih.gov This is particularly relevant when dealing with reactive intermediates common in pyridine chemistry.

Targeted Synthesis of Complex Molecular Architectures through Strategic Functionalization

The true potential of this compound lies in its use as a scaffold for constructing complex, high-value molecules, including pharmaceuticals and agrochemicals. The distinct reactivity of its functional groups allows for selective and sequential modifications.

Key strategies for future exploration include:

Orthogonal Functionalization: The bromo and trichloromethyl groups can often be functionalized independently. The bromo group is ideal for metal-catalyzed cross-coupling reactions, while the trichloromethyl group can undergo nucleophilic substitution or be converted to other functionalities like a carboxylic acid. This orthogonality is a powerful tool for synthetic planning.

Building Block for Pharmaceuticals: Many top-selling drugs contain a six-membered heterocyclic ring. nih.gov The substituted pyridine core is a common feature in pharmaceuticals like rosiglitazone (B1679542) and pioglitazone. researchgate.net The this compound scaffold can serve as a starting point for the synthesis of new drug candidates through strategic elaboration of its functional groups, as seen in the synthesis of tiagabine (B1662831) from a related bromothiophene derivative. nih.gov

Synthesis of Poly-heterocyclic Systems: The scaffold can be used to build larger, more complex heterocyclic systems. For example, methods for preparing terpyridines, which are important ligands in coordination chemistry, often rely on the coupling of simpler pyridine units. mdpi.com

By leveraging modern synthetic methods, the this compound scaffold can be strategically functionalized to access a vast chemical space, paving the way for the discovery of novel molecules with significant biological or material applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.